2-(5-Ethyl-1,3,4-oxadiazol-2-yl)acetic acid
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Overview
Description
2-(5-Ethyl-1,3,4-oxadiazol-2-yl)acetic acid is a heterocyclic organic compound that belongs to the oxadiazole family. . This compound features a five-membered ring containing three heteroatoms (two nitrogen and one oxygen) and an ethyl group at the 5-position, making it a unique structure with potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)acetic acid typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of ethyl hydrazinecarboxylate with acetic anhydride, followed by cyclization to form the oxadiazole ring . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetic acid, with the presence of a dehydrating agent like phosphorus oxychloride to facilitate ring closure .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-(5-Ethyl-1,3,4-oxadiazol-2-yl)acetic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxadiazole derivatives with additional functional groups, while reduction reactions may produce reduced forms of the compound with altered electronic properties .
Scientific Research Applications
2-(5-Ethyl-1,3,4-oxadiazol-2-yl)acetic acid has been explored for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells . The compound’s antimicrobial properties are linked to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetic acid
- 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)acetic acid
- 2-(5-Chloro-1,3,4-oxadiazol-2-yl)acetic acid
Uniqueness
2-(5-Ethyl-1,3,4-oxadiazol-2-yl)acetic acid stands out due to its ethyl group at the 5-position, which imparts unique electronic and steric properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it distinct from other oxadiazole derivatives .
Properties
Molecular Formula |
C6H8N2O3 |
---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
2-(5-ethyl-1,3,4-oxadiazol-2-yl)acetic acid |
InChI |
InChI=1S/C6H8N2O3/c1-2-4-7-8-5(11-4)3-6(9)10/h2-3H2,1H3,(H,9,10) |
InChI Key |
ZOBBWPPKLUFJJP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(O1)CC(=O)O |
Origin of Product |
United States |
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